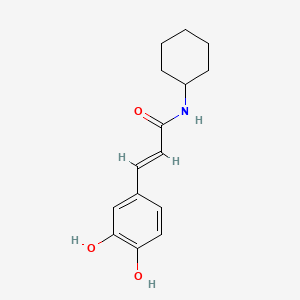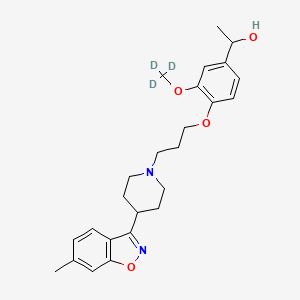
G-quadruplex ligand 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
G-quadruplex ligand 1 is a compound that specifically binds to G-quadruplex structures. G-quadruplexes are non-canonical nucleic acid secondary structures formed within guanine-rich strands of DNA or RNA. These structures are stabilized by Hoogsteen hydrogen bonds and can play significant roles in various biological processes, including gene regulation and genome stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of G-quadruplex ligand 1 typically involves multi-step organic synthesis. The process often starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance binding affinity and specificity to G-quadruplex structures. Common synthetic routes include:
Formation of the Core Scaffold: This step involves the construction of a planar aromatic system, which is crucial for π-π stacking interactions with G-quadruplexes.
Functionalization: Introduction of side chains or substituents that can interact with the grooves or loops of G-quadruplex structures.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .
化学反応の分析
Types of Reactions
G-quadruplex ligand 1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds .
科学的研究の応用
G-quadruplex ligand 1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and stability of G-quadruplexes.
Biology: Employed in the study of gene regulation and genome stability.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of diagnostic tools and biosensors.
作用機序
G-quadruplex ligand 1 exerts its effects by specifically binding to G-quadruplex structures. The binding involves π-π stacking interactions between the planar aromatic system of the ligand and the guanine tetrads of the G-quadruplex. Additionally, hydrogen bonding and electrostatic interactions with the grooves and loops of the G-quadruplex contribute to the binding affinity and specificity .
The molecular targets of this compound include G-quadruplexes in telomeres, oncogene promoters, and other regulatory regions of the genome. By stabilizing or destabilizing these structures, this compound can modulate gene expression and cellular processes .
類似化合物との比較
G-quadruplex ligand 1 can be compared with other G-quadruplex ligands, such as:
TMPyP4: A porphyrin-based ligand known for its strong binding affinity to G-quadruplexes.
BRACO-19: An acridine-based ligand that specifically targets telomeric G-quadruplexes.
Telomestatin: A natural product that exhibits high specificity for G-quadruplexes.
This compound is unique in its balance of binding affinity, specificity, and ease of synthesis, making it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C40H50N8O3 |
|---|---|
分子量 |
690.9 g/mol |
IUPAC名 |
N-[6-[4-[4-[3-(dimethylamino)propoxy]phenyl]-6-[5-(3-pyrrolidin-1-ylpropanoylamino)pyridin-2-yl]pyridin-2-yl]pyridin-3-yl]-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C40H50N8O3/c1-46(2)18-7-25-51-34-12-8-30(9-13-34)31-26-37(35-14-10-32(28-41-35)43-39(49)16-23-47-19-3-4-20-47)45-38(27-31)36-15-11-33(29-42-36)44-40(50)17-24-48-21-5-6-22-48/h8-15,26-29H,3-7,16-25H2,1-2H3,(H,43,49)(H,44,50) |
InChIキー |
XGJSGIHGLHNDEI-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC=C(C=C3)NC(=O)CCN4CCCC4)C5=NC=C(C=C5)NC(=O)CCN6CCCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide](/img/structure/B12372474.png)
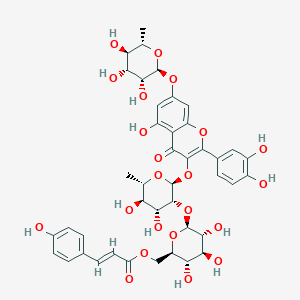
![disodium;6-amino-4-hydroxy-5-[(4-nitro-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12372482.png)
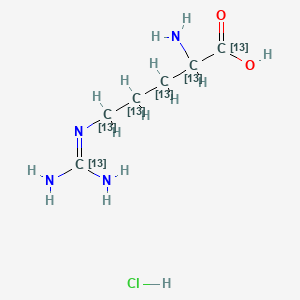
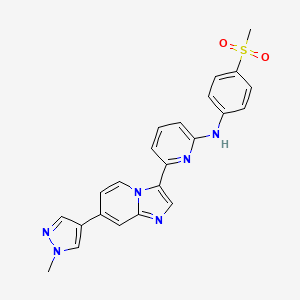
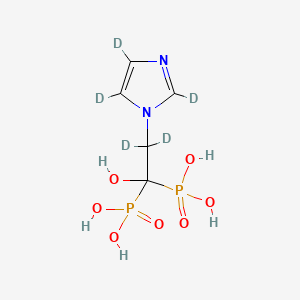
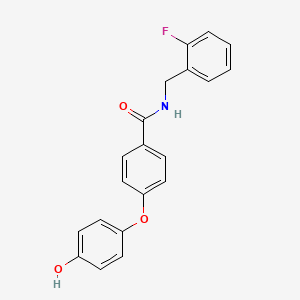
![azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12372510.png)
![3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372517.png)
![(3S)-3-[[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid](/img/structure/B12372527.png)
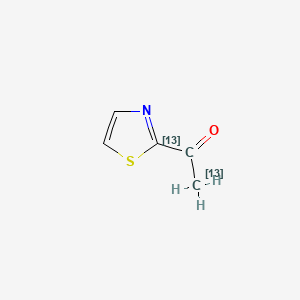
![Trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372537.png)
